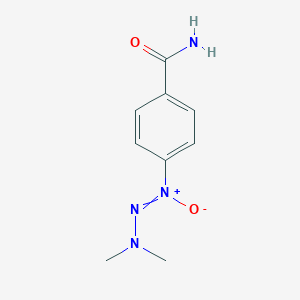
(4-carbamoylphenyl)-(dimethylhydrazinylidene)-oxidoazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) is an organic compound with the molecular formula C9H12N4O2 This compound is characterized by the presence of a benzamide group substituted with a 3,3-dimethyl-1-oxido-1-triazenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) typically involves the reaction of benzamide with 3,3-dimethyl-1-oxido-1-triazene under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.
Substitution: The triazenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzamide derivatives with different substituents on the benzene ring.
- Triazenyl compounds with varying alkyl or aryl groups.
Uniqueness: Benzamide, 4-(3,3-dimethyl-1-oxido-1-triazenyl)-, (Z)-(9CI) is unique due to its specific combination of a benzamide group and a 3,3-dimethyl-1-oxido-1-triazenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
142059-34-5 |
|---|---|
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
(4-carbamoylphenyl)-(dimethylhydrazinylidene)-oxidoazanium |
InChI |
InChI=1S/C9H12N4O2/c1-12(2)11-13(15)8-5-3-7(4-6-8)9(10)14/h3-6H,1-2H3,(H2,10,14) |
InChI Key |
YWIHFBZHXREQAB-UHFFFAOYSA-N |
SMILES |
CN(C)N=[N+](C1=CC=C(C=C1)C(=O)N)[O-] |
Canonical SMILES |
CN(C)N=[N+](C1=CC=C(C=C1)C(=O)N)[O-] |
Synonyms |
1-(4-carbamoylphenyl)-3,3-dimethyltriazene-1-oxide CPDiMTO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















